molecular formula C12H12O2 B030794 1,6-Dimethoxynaphthalene CAS No. 3900-49-0

1,6-Dimethoxynaphthalene

Cat. No. B030794
CAS RN: 3900-49-0
M. Wt: 188.22 g/mol
InChI Key: RBUFUWIWCCOVOS-UHFFFAOYSA-N
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Description

Synthesis Analysis

1,6-DMN is synthesized from 1,6-dihydroxynaphthalene (1,6-DHN) using dimethyl sulfate (DMS) in the presence of sodium hydroxide and additives across different solvents. Factors influencing yield and purity include solvent type, NaOH addition methods, DMS amount, and NaOH concentration, with reaction time and temperature being less critical. This optimized process yields over 99% 1,6-DMN with more than 98% purity, significantly reducing production costs and eliminating the need for purification in industrial production (Zhang et al., 2009).

Molecular Structure Analysis

The molecular structure and vibrational spectra of 1,6-DMN have been extensively studied. Techniques like FT-IR and FT-Raman spectroscopy, combined with density functional theory (DFT) calculations, offer insights into the compound's molecular geometry, conformational stability, and electronic properties. Such analyses reveal the compound's optimized molecular structure, vibrational frequencies, and the formation of hydrogen bonds, contributing to our understanding of its chemical reactivity and interactions (Kandasamy et al., 2015).

Chemical Reactions and Properties

1,6-DMN undergoes various chemical reactions, demonstrating its reactivity and versatility as a chemical compound. These reactions include haloacetoxylation, halogenation, and acetoxylation, with the pathway of each transformation being a function of reagent stoichiometry. Theoretical investigations have rationalized these pathways, providing a deeper understanding of the compound's chemical behavior (Evans & Brandt, 1997).

Scientific Research Applications

  • Synthesis and Potential Applications : A study by Dong-sheng, W. (2004) discussed the successful synthesis of 2,6-Dimethoxynaphthalene, highlighting its potential for various applications due to its high purity and yield (Dong-sheng, 2004).

  • Investigation of Polymetallic Porphyrins : Aiello et al. (2004) utilized 2,7-dimethoxynaphthalene (DMN) in matrix-assisted laser desorption/ionization to investigate the structure of polymetallic porphyrins, providing insights into molecular radical cations and diagnostic fragments (Aiello et al., 2004).

  • Antibacterial Activity : Göksu and Uğuz (2005) synthesized 5,6-dimethoxynaphthalene-2-carboxylic acid, demonstrating its in vitro antibacterial activity against pathogenic bacteria (Göksu & Uğuz, 2005).

  • Chemical Reactions and Structures : Wilson, R. (1960) revealed a new bromonaphthaquinone and a transbromination process involving 1,6-dibromonaphthalene-2,7-diol, leading to an unexpected azo-dye structure (Wilson, 1960).

  • Pyrolysis Studies : Platonov, V., Kudrya, A., & Proskuryakov, S. V. (2002) studied the homogeneous pyrolysis of 1,4-dimethoxynaphthalene, exploring the potential mechanisms leading to the decomposition into CH4, H2, CO, and CO2 (Platonov, Kudrya, & Proskuryakov, 2002).

  • Vibrational Spectroscopy Analysis : Kandasamy et al. (2015) characterized 1,5-dimethoxynaphthalene using vibrational spectroscopy and density functional theory calculations, providing insights into its molecular structure, charge density, and hydrogen bond formation (Kandasamy et al., 2015).

  • Haloacetoxylation, Halogenation, and Acetoxylation Reactions : A study by P. and Brandt, T. (1997) discussed the efficiency and specificity of these reactions in 1,4-dimethoxynaphthalenes, with stoichiometry playing a significant role (P. & Brandt, 1997).

  • Facile Synthesis of Calix[4]naphthalenes : Boiński et al. (2016) demonstrated a one-step synthesis of calix[4]naphthalenes, including a hybrid[n]arene containing 1,6-dimethoxynaphthalene and 1,3-dimethoxybenzene units, offering advantages over traditional calixarenes (Boiński et al., 2016).

  • Photochemical Syntheses and Reactions : Teitei et al. (1975) explored the synthesis and reactions of 8b-Methoxy- and 4,8b-Dimethoxy-l,2-diphenyl-2a,8b-dihydrocyclobuta[a]naphthalene, leading to the production of deoxybenzoin derivatives (Teitei et al., 1975).

  • Synthesis of 9-Deoxynanaomycin A Methyl Ester : Dhokte, U. P. and Rao, A. (1988) demonstrated a method for preparing this compound from 1,4-dimethoxynaphthalene, using a tricyclic intermediate and various chemical reactions (Dhokte & Rao, 1988).

Safety And Hazards

1,6-Dimethoxynaphthalene is classified as an eye irritant (Eye Dam. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to wear personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves when handling this compound .

properties

IUPAC Name

1,6-dimethoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-13-10-6-7-11-9(8-10)4-3-5-12(11)14-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUFUWIWCCOVOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30304821
Record name 1,6-Dimethoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Dimethoxynaphthalene

CAS RN

3900-49-0
Record name 3900-49-0
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Record name 1,6-Dimethoxynaphthalene
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Record name 1,6-Dimethoxynaphthalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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